![molecular formula C9H13NO2 B13086067 [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol: is an organic compound with a unique structure that includes both aminomethyl and hydroxymethyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of a nitro precursor. For example, 3-(Nitromethyl)-5-(hydroxymethyl)benzyl alcohol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol.
Amination Reactions: Another method involves the direct amination of 3-(Chloromethyl)-5-(hydroxymethyl)benzyl alcohol using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production often involves scalable methods such as catalytic hydrogenation or continuous flow processes to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
[3-(Aminomethyl)phenyl]methanol: Lacks the hydroxymethyl group, which affects its reactivity and applications.
[5-(Hydroxymethyl)phenyl]methanol: Lacks the aminomethyl group, leading to different chemical properties and uses.
Uniqueness: The presence of both aminomethyl and hydroxymethyl groups in [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[3-(aminomethyl)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,4-6,10H2 |
InChI Key |
XJSRFWPVIRKXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CO)CO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


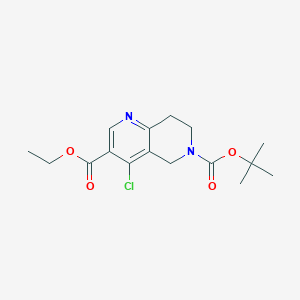

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
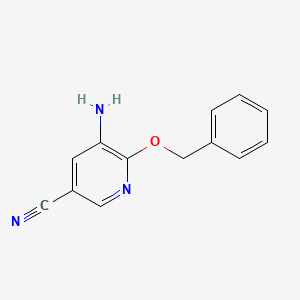
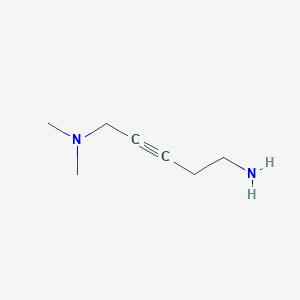
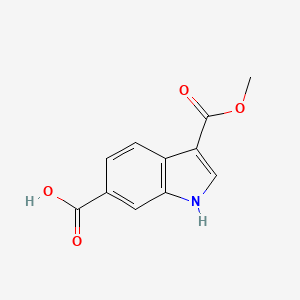
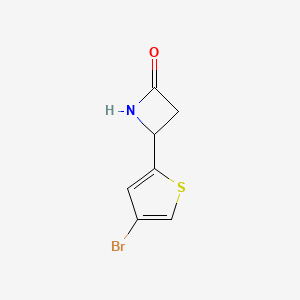
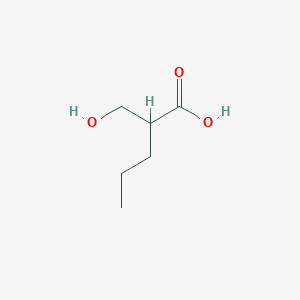
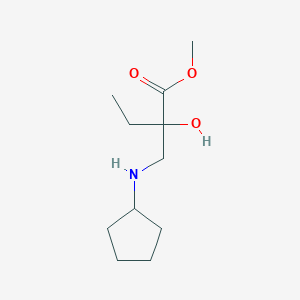
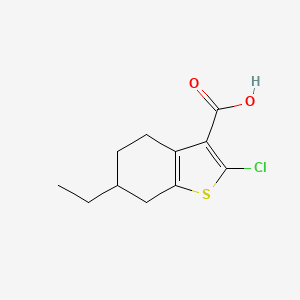
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)
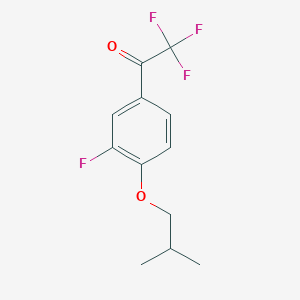
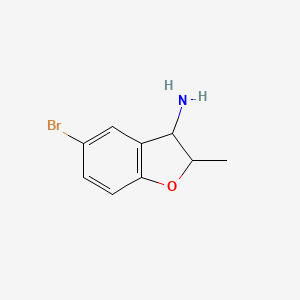
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
